molecular formula C17H13ClF2N2O B4840110 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide

Cat. No. B4840110
M. Wt: 334.7 g/mol
InChI Key: FMTGYGCFCUXLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide, commonly known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. GSK-3 is a serine/threonine kinase that is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is essential for embryonic development and tissue regeneration.

Mechanism of Action

CHIR-99021 binds to the ATP-binding site of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide and inhibits its activity. This leads to the stabilization of β-catenin, which is a key regulator of the Wnt signaling pathway. The stabilization of β-catenin promotes the transcription of Wnt target genes, which are involved in various cellular processes, including cell differentiation and proliferation.
Biochemical and physiological effects:
CHIR-99021 has been shown to have several biochemical and physiological effects. It promotes the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. It also induces the differentiation of various cell types, including neurons, cardiomyocytes, and hepatocytes. CHIR-99021 has been shown to enhance the survival of neurons and protect them from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHIR-99021 is its potency and selectivity for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide inhibition. It has a high affinity for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide and does not inhibit other kinases at concentrations used in experiments. CHIR-99021 is also stable in cell culture media and can be used for long-term experiments. However, one limitation of CHIR-99021 is its relatively high cost compared to other N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide inhibitors.

Future Directions

There are several future directions for the use of CHIR-99021 in scientific research. One area of interest is the role of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide in neurodegenerative diseases, such as Alzheimer's disease. CHIR-99021 has been shown to enhance the survival of neurons and protect them from oxidative stress-induced cell death, which suggests that it may have therapeutic potential for neurodegenerative diseases. Another area of interest is the use of CHIR-99021 in tissue engineering and regenerative medicine. CHIR-99021 has been shown to promote the differentiation of various cell types, which could be useful for generating functional tissues for transplantation.

Scientific Research Applications

CHIR-99021 has been extensively used in scientific research as a tool to study the role of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. CHIR-99021 has also been used to induce the differentiation of various cell types, including neurons, cardiomyocytes, and hepatocytes.

properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2O/c18-11-1-4-16-13(7-11)10(9-22-16)5-6-21-17(23)14-8-12(19)2-3-15(14)20/h1-4,7-9,22H,5-6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTGYGCFCUXLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide
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